Dibenzyl[(9H-carbazol-9-YL)methyl]amine
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Overview
Description
Dibenzyl[(9H-carbazol-9-YL)methyl]amine: is a compound that features a carbazole moiety linked to a dibenzylamine structure. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability . These properties make them attractive for various applications in optoelectronics and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl[(9H-carbazol-9-YL)methyl]amine typically involves the functionalization of the carbazole moiety at the nitrogen position. One common method includes the reaction of 9H-carbazole with benzyl chloride in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) . The reaction conditions often require heating and stirring to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Dibenzyl[(9H-carbazol-9-YL)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-based quinones.
Reduction: Reduction reactions can convert the carbazole moiety to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of the carbazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: Dibenzyl[(9H-carbazol-9-YL)methyl]amine is used in the synthesis of advanced materials, including conducting polymers and organic semiconductors. Its good charge transport properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Biology and Medicine: In biological research, carbazole derivatives have shown potential as anticancer agents due to their ability to intercalate with DNA and inhibit topoisomerase enzymes. This compound may also be explored for similar applications .
Industry: The compound is used in the development of corrosion inhibitors and as a component in the formulation of high-performance coatings. Its stability and electronic properties make it valuable in these industrial applications .
Mechanism of Action
The mechanism by which Dibenzyl[(9H-carbazol-9-YL)methyl]amine exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The carbazole moiety can intercalate with DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes like topoisomerases, which are essential for DNA replication and transcription . These interactions can lead to the inhibition of cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
9H-Carbazole: The parent compound of Dibenzyl[(9H-carbazol-9-YL)methyl]amine, known for its photochemical stability and charge transport properties.
N-Vinylcarbazole: A derivative used in the production of poly(N-vinylcarbazole), a polymer with excellent optoelectronic properties.
Carbazole Quinones:
Uniqueness: this compound is unique due to its specific structure, which combines the properties of carbazole with the flexibility and reactivity of the dibenzylamine moiety. This combination enhances its applicability in various fields, including optoelectronics, biology, and industry .
Properties
IUPAC Name |
N-benzyl-N-(carbazol-9-ylmethyl)-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2/c1-3-11-22(12-4-1)19-28(20-23-13-5-2-6-14-23)21-29-26-17-9-7-15-24(26)25-16-8-10-18-27(25)29/h1-18H,19-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASZOYKBIBQHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C4=CC=CC=C4C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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